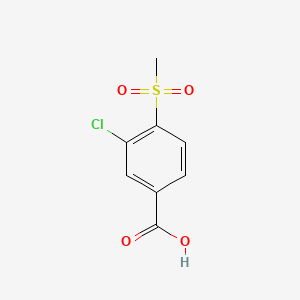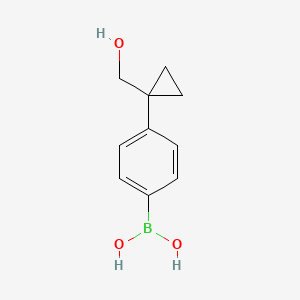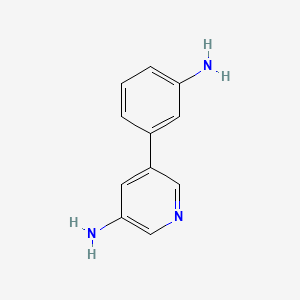
6-Fluoronaphthalene-2-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoronaphthalene-2-sulfonic acid is an organic compound with the molecular formula C10H7FO3S. It is a derivative of naphthalene, where a fluorine atom is substituted at the 6th position and a sulfonic acid group at the 2nd position. This compound is known for its applications in various fields, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoronaphthalene-2-sulfonic acid typically involves the sulfonation of 6-fluoronaphthalene. One common method is the reaction of 6-fluoronaphthalene with sulfur trioxide in the presence of sulfuric acid, which introduces the sulfonic acid group at the 2nd position . The reaction conditions usually require controlled temperatures to ensure the selective sulfonation at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to remove any impurities .
化学反応の分析
Types of Reactions: 6-Fluoronaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as sulfur trioxide and sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium fluoride can be employed under appropriate conditions.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include various substituted naphthalenes depending on the electrophile used.
Nucleophilic Substitution: Products include derivatives where the fluorine atom is replaced by other functional groups.
科学的研究の応用
6-Fluoronaphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is utilized in the synthesis of dyes and pigments, as well as in the production of specialty chemicals.
作用機序
The mechanism of action of 6-fluoronaphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activities. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .
類似化合物との比較
Naphthalene-2-sulfonic acid: Similar structure but lacks the fluorine atom, leading to different reactivity and applications.
6-Chloronaphthalene-2-sulfonic acid: Similar structure with a chlorine atom instead of fluorine, which affects its chemical properties and reactivity.
Uniqueness: 6-Fluoronaphthalene-2-sulfonic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound in various synthetic and research applications.
特性
IUPAC Name |
6-fluoronaphthalene-2-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAZCCIZOYSEMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(methylsulfonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B580986.png)
![4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B580987.png)



![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B580992.png)

